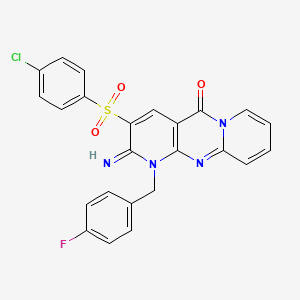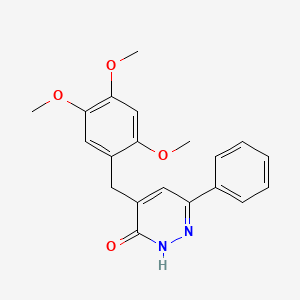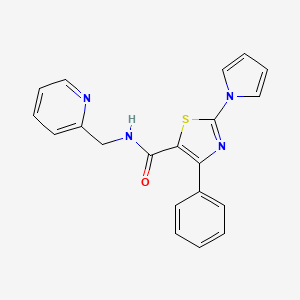![molecular formula C21H20N6O2 B11142141 (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11142141.png)
(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound you’ve mentioned is a complex heterocyclic structure with potential biological activity.
- It consists of a tetrahydroindole core fused with a pyridine ring and a phenyl group.
- The methoxy group at position 8 and the tetrazole moiety contribute to its unique properties.
Preparation Methods
- The synthetic routes for this compound can vary, but one approach involves the Fischer indole synthesis.
- Starting from commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone, the key intermediate tert-butyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole carboxylate is synthesized .
- Further modifications can introduce the methoxy group and the tetrazole substituent.
Chemical Reactions Analysis
- This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific transformations.
- Major products could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
- In medicinal chemistry, derivatives of this compound have shown promising anti-tumor activity .
- Researchers explore its potential as an anticancer agent due to its effects on cell proliferation and cytotoxicity.
- Beyond cancer, investigations may extend to other diseases or biological processes.
Mechanism of Action
- The exact mechanism remains an active area of study.
- Molecular targets could involve specific receptors or enzymes related to cell growth and survival.
- Pathways affected might include signal transduction or apoptosis.
Comparison with Similar Compounds
- Similar compounds include other indole derivatives, such as those with different substituents or fused rings.
- Highlighting the uniqueness of this compound could involve discussing its specific features or biological effects.
Remember that this compound’s potential applications and mechanisms are still being explored, and further research is needed to fully understand its impact
Properties
Molecular Formula |
C21H20N6O2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-[3-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C21H20N6O2/c1-13-23-24-25-27(13)15-5-3-4-14(10-15)21(28)26-9-8-20-18(12-26)17-11-16(29-2)6-7-19(17)22-20/h3-7,10-11,22H,8-9,12H2,1-2H3 |
InChI Key |
VPJGSIQAALXIEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11142058.png)
![(5E)-5-(4-ethoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11142066.png)
![(2S)-(4-hydroxyphenyl){[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethanoic acid](/img/structure/B11142071.png)
![(2Z)-6-[(2,4-dichlorobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11142082.png)
![(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11142093.png)

![6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-{morpholin-4-yl[4-(propan-2-yl)phenyl]methyl}-4H-chromen-4-one](/img/structure/B11142097.png)
![N-(1-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide](/img/structure/B11142103.png)
![N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycyl-D-isoleucine](/img/structure/B11142112.png)
![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11142114.png)
![7,8-dihydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one](/img/structure/B11142128.png)


![6-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B11142135.png)
